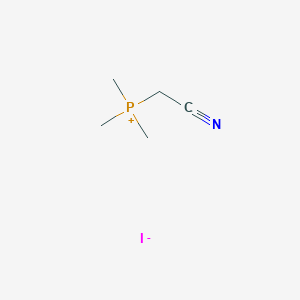

(Cyanomethyl)trimethylphosphanium iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Cyanomethyl)trimethylphosphanium iodide” is a chemical compound with the CAS Number: 42843-99-2 and a molecular weight of 243.03 . It is a solid substance that should be stored under inert gas and is light sensitive .

Molecular Structure Analysis

The molecular formula of “(Cyanomethyl)trimethylphosphanium iodide” is C5H11INP . The InChI Code is 1S/C5H11NP.HI/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1 .Physical And Chemical Properties Analysis

“(Cyanomethyl)trimethylphosphanium iodide” is a solid substance with a melting point of 255 - 257 . It should be stored under inert gas and is light sensitive .Aplicaciones Científicas De Investigación

S-Alkylation of Thiols with Alcohols : This compound is used for the intermolecular S-alkylation of thiols with alcohols, leading to the formation of unsymmetric thioethers. Its stability towards air and moisture makes it suitable for parallel solution-phase chemistry (Zaragoza, 2001).

Conversion of Alcohols into Nitriles : It is effective in converting alcohols to nitriles with a simultaneous two-carbon chain elongation. This transformation is applicable to benzylic, allylic, and certain aliphatic alcohols (Zaragoza, 2002).

Nucleophilic Rearrangement in Organic Synthesis : (Cyanomethyl)trimethylphosphonium iodide is involved in the nucleophilic rearrangement of specific pyrimidinium salts, demonstrating its utility in organic synthesis (Danagulyan, Sahakyan, & Tadevosyan, 2004).

Quaternization of Chitosan : This compound plays a role in the quaternization of chitosan, a process important in the modification of biological macromolecules (Domard, Rinaudo, & Terrassin, 1986).

Synthesis of β-Cyanosugars : It is used in the synthesis of β-cyano glycosides, demonstrating its importance in carbohydrate chemistry (Bhat & Gervay-Hague, 2001).

Use in Coordination Chemistry : The compound finds application in coordination chemistry, particularly in preparing transition-metal iodides from chlorides (Leigh, Sanders, Hitchcock, Soares Fernandes, & Togrou, 2002).

Safety and Hazards

Propiedades

IUPAC Name |

cyanomethyl(trimethyl)phosphanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NP.HI/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIMHJFVOMBCFX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C)(C)CC#N.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11INP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441120 |

Source

|

| Record name | (Cyanomethyl)(trimethyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Cyanomethyl)trimethylphosphanium iodide | |

CAS RN |

42843-99-2 |

Source

|

| Record name | (Cyanomethyl)(trimethyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1354453.png)

![1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1354457.png)